4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C26H30N4O7S and its molecular weight is 542.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The study on zinc phthalocyanine derivatives highlighted their potential for use in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Their remarkable potential as Type II photosensitizers for treating cancer makes them significant in the realm of medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial activity. Some of these newly synthesized compounds exhibited good to moderate activity against a variety of microorganisms, showcasing their potential in addressing the ongoing challenge of microbial resistance and the need for new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Anticancer and Antioxidant Activities
A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed their significant antioxidant and anticancer activities. Some derivatives were found to be more cytotoxic against certain cancer cell lines than others, indicating the importance of structural modifications in enhancing the therapeutic potential of these compounds (Tumosienė et al., 2020).
Radioiodination and Biodistribution Studies
The radioiodination and biodistribution of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice showed the compound's potential as a radiopharmaceutical for targeting tumor cells. This study opens avenues for developing potent radiopharmaceuticals for cancer diagnosis and therapy (Al-Salahi et al., 2018).
Mechanism of Action
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6357–6362
- (Review) Recent advances in the synthesis of imidazoles. RSC Publishing
- (Synthesis) Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Properties
IUPAC Name |
4-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O7S/c1-34-11-9-27-24(32)15-38-26-29-20-13-22-21(36-16-37-22)12-19(20)25(33)30(26)10-3-4-23(31)28-14-17-5-7-18(35-2)8-6-17/h5-8,12-13H,3-4,9-11,14-16H2,1-2H3,(H,27,32)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBISJZTASVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.